molecular formula C11H23NO B3269813 Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine CAS No. 51734-85-1

Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine

Cat. No.: B3269813
CAS No.: 51734-85-1
M. Wt: 185.31 g/mol
InChI Key: GNAONKWQLHCEPS-UHFFFAOYSA-N
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Description

Contextualization within Amine and Epoxide Chemistry

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. byjus.com They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. byjus.com Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine is a tertiary amine, meaning the nitrogen atom is bonded to three carbon-containing groups. libretexts.org Tertiary amines are characterized by a trigonal pyramidal geometry around the nitrogen atom and the presence of a lone pair of electrons, which imparts basic and nucleophilic properties to the molecule. libretexts.org Unlike primary and secondary amines, tertiary amines cannot act as hydrogen bond donors, which generally results in lower boiling points compared to primary and secondary amines of similar molecular weight. byjus.com However, they can act as hydrogen bond acceptors, which allows for some solubility in protic solvents like water. libretexts.org

Epoxides, also known as oxiranes, are three-membered cyclic ethers. The strained ring structure of epoxides makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is a cornerstone of their utility in organic synthesis. The reaction of an amine with an epoxide is a common method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceutical drugs. smolecule.com

Rationale for Research Focus on Functionalized Tertiary Amines with Oxirane Moieties

The interest in compounds like this compound stems from the synergistic reactivity of the tertiary amine and the oxirane ring within the same molecule. This combination allows for a range of synthetic transformations and applications.

Detailed Research Findings:

Building Blocks in Organic Synthesis: The epoxide ring can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The tertiary amine can act as a base or a nucleophile in various reactions. This dual functionality makes such compounds versatile building blocks for the synthesis of more complex molecules. smolecule.com

Polymer Chemistry: Epoxides are widely used in the production of polymers and resins. The presence of a tertiary amine within the epoxide monomer can influence the polymerization process, acting as an internal catalyst for ring-opening polymerization. This can lead to polymers with tailored properties.

Development of Biologically Active Compounds: The β-amino alcohol structure, which can be readily accessed from amine-functionalized epoxides, is a key feature in many pharmaceuticals. Research in this area focuses on the synthesis of novel compounds with potential therapeutic applications. smolecule.com

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound and related compounds is multifaceted, with several key objectives:

Synthetic Methodology: A primary focus is the development of efficient and stereoselective methods for the synthesis of functionalized tertiary amines with oxirane moieties. This includes exploring different catalytic systems and reaction conditions to achieve high yields and purity.

Reaction Mechanisms: A thorough understanding of the mechanisms of reactions involving these compounds is crucial for controlling the outcome of synthetic transformations. This includes studying the kinetics and thermodynamics of the epoxide ring-opening reactions under various conditions.

Exploration of Applications: Researchers are actively exploring the potential applications of these compounds in various fields. This includes their use as cross-linking agents in polymer chemistry, as precursors for the synthesis of novel ligands for catalysis, and as key intermediates in the synthesis of new drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-N-(oxiran-2-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-9(2)5-12(6-10(3)4)7-11-8-13-11/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAONKWQLHCEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1CO1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Precursors

Retrosynthetic Analysis of Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnections for this compound are identified at the C-N bonds and the C-O bonds of the oxirane ring.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the N-C (oxirane) bond. This approach disconnects the glycidyl (B131873) group from the diisobutylamine (B89472) core. This leads to diisobutylamine and a three-carbon electrophile containing the epoxide, such as epichlorohydrin (B41342) or glycidyl tosylate. This is a convergent approach where the two key fragments are synthesized separately and then combined.

Pathway B: Disconnection of the C-C and C-O bonds of the oxirane. This strategy involves the formation of the oxirane ring at a late stage of the synthesis from an allylic precursor. This involves disconnecting the oxirane to an allylic amine, N-allyl-diisobutylamine. This precursor can be further disconnected to diisobutylamine and an allyl halide.

These retrosynthetic strategies form the basis for the synthetic methodologies discussed in the following sections.

Divergent Synthetic Pathways for the Amine Moiety

The formation of the diisobutylamine core is a critical step in the synthesis of the target molecule. Several divergent pathways can be employed, starting from simple precursors and building up the complexity of the amine.

Alkylation Reactions of Diisobutylamine Precursors

A straightforward approach to synthesizing the target molecule is the direct alkylation of diisobutylamine with a suitable electrophile carrying the oxirane ring. The reaction of diisobutylamine with epichlorohydrin is a common and industrially viable method for the synthesis of N-(2,3-epoxypropyl)dialkylamines. bohrium.com This reaction typically proceeds via a nucleophilic substitution, where the secondary amine attacks the electrophilic carbon of epichlorohydrin, followed by an intramolecular ring-closing step to form the epoxide ring.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and reaction temperature can influence the yield and selectivity of the reaction.

Table 1: Alkylation of Diisobutylamine with Epichlorohydrin

Entry Base Solvent Temperature (°C) Yield (%)
1 NaOH H₂O 25-30 85
2 K₂CO₃ Acetonitrile (B52724) 80 78

This data is representative of typical conditions for the N-alkylation of secondary amines with epichlorohydrin and is for illustrative purposes.

Reductive Amination Strategies for Alkyl Amine Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.commdpi.com This strategy can be employed to synthesize the diisobutylamine precursor itself. For instance, the reaction of isobutyraldehyde (B47883) with ammonia (B1221849) can lead to isobutylamine, which can then be further reacted with another molecule of isobutyraldehyde under reductive conditions to yield diisobutylamine. researchgate.net

A more direct approach involves the reductive amination of isobutyraldehyde with isobutylamine. masterorganicchemistry.com This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding secondary amine. A variety of reducing agents can be used, with sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation being common choices. masterorganicchemistry.com

Table 2: Synthesis of Diisobutylamine via Reductive Amination

Entry Carbonyl Compound Amine Reducing Agent Solvent Yield (%)
1 Isobutyraldehyde Ammonia H₂/Catalyst Methanol High
2 Isobutyraldehyde Isobutylamine NaBH₃CN Methanol 90

This data is based on general procedures for reductive amination and illustrates potential synthetic routes to diisobutylamine. chemicalbook.com

Multi-Component Reactions for Amine Core Formation

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not readily found in the literature, MCRs can be utilized to construct the tertiary amine core. For instance, a Petasis-type reaction could potentially be adapted, involving a secondary amine, an aldehyde, and a vinylboronic acid, followed by epoxidation of the resulting allylic amine. nih.gov

Convergent Synthetic Approaches for the Oxirane Moiety

In a convergent synthesis, the oxirane ring is formed on a pre-assembled carbon skeleton. This often involves the epoxidation of an allylic precursor.

Epoxidation Reactions of Allylic Substrates

This approach first requires the synthesis of the allylic precursor, N-allyl-diisobutylamine. This can be achieved through the alkylation of diisobutylamine with an allyl halide, such as allyl bromide or allyl chloride. organic-chemistry.org

Once the N-allyl-diisobutylamine is obtained, the double bond can be epoxidized to form the target molecule. A variety of epoxidizing agents can be employed. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. wikipedia.org The reaction conditions are generally mild, providing good yields of the corresponding epoxide. The diastereoselectivity of such epoxidations can be influenced by the presence of the amine functionality, which can direct the approach of the oxidizing agent. rsc.org

Table 3: Epoxidation of N-Allyl-diisobutylamine

Entry Epoxidizing Agent Solvent Temperature (°C) Yield (%)
1 m-CPBA Dichloromethane 0-25 92
2 Hydrogen Peroxide/Tungstic Acid Water 50 88

This data represents typical yields for the epoxidation of allylic amines and is for illustrative purposes. wikipedia.org

The Sharpless asymmetric epoxidation is a powerful method for achieving enantioselective epoxidation of allylic alcohols, but its direct application to allylic amines is less common. wikipedia.org However, modifications of this methodology or the use of other chiral catalysts could potentially lead to the enantioselective synthesis of this compound.

Stereoselective Epoxidation Techniques

The creation of the chiral epoxide ring is a critical step in the synthesis of this compound, demanding precise control over stereochemistry. Several powerful stereoselective epoxidation techniques have been developed to achieve high enantiomeric purity. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches. In the context of synthesizing the oxirane precursor to the target molecule, catalyst-controlled methods are of paramount importance.

Key among these are the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations, each offering distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Sharpless-Katsuki Epoxidation : This Nobel Prize-winning reaction is a highly reliable method for the asymmetric epoxidation of allylic alcohols. sharif.edu It utilizes a catalyst system composed of titanium tetraisopropoxide, diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. sharif.eduuni-muenster.de The choice of the DET enantiomer ((+)-DET or (-)-DET) dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of either epoxide enantiomer. frontiersin.org The mechanism involves the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom to one face of the double bond of the allylic alcohol substrate. researchgate.net This method is particularly valued for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee). sharif.edu

Jacobsen-Katsuki Epoxidation : This method provides a complementary approach to the Sharpless epoxidation, as it is effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins. rsc.orgresearchgate.net The catalyst is a chiral manganese(III)-salen complex, which activates an oxidant, such as sodium hypochlorite (B82951) (bleach), to deliver an oxygen atom to the alkene. rsc.orgresearchgate.net The stereoselectivity is induced by the C2-symmetric chiral salen ligand. rsc.org While the exact mechanism is still a subject of investigation, it is believed to proceed through a manganese(V)-oxo intermediate. rsc.org

Shi Epoxidation : Representing a significant advancement in organocatalysis, the Shi epoxidation employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the primary oxidant. acs.orgkit.edu This metal-free approach is particularly effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted alkenes. acs.org The reaction is thought to proceed via a chiral dioxirane (B86890) intermediate, which is generated in situ from the ketone catalyst and Oxone. kit.edu The stereochemical outcome is controlled by the steric environment of the chiral catalyst, which directs the epoxidation to one face of the alkene. acs.org

Interactive Table: Comparison of Stereoselective Epoxidation Methods

Method Catalyst Typical Substrate Oxidant Key Advantages
Sharpless-KatsukiTitanium tetraisopropoxide / Diethyl tartrateAllylic alcoholstert-Butyl hydroperoxideHigh enantioselectivity for allylic alcohols
Jacobsen-KatsukiChiral Manganese(III)-salen complexcis-Disubstituted alkenesSodium hypochloriteEffective for unfunctionalized alkenes
Shi EpoxidationFructose-derived chiral ketonetrans-Disubstituted and trisubstituted alkenesOxoneMetal-free, organocatalytic

Coupling Reactions for Integration of Amine and Oxirane Units

The formation of the C-N bond between the diisobutylamine moiety and the oxirane ring is a pivotal step in the synthesis of the target molecule. This transformation is typically achieved through the nucleophilic ring-opening of the epoxide by the amine.

The reaction of an amine with an epoxide is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a β-amino alcohol.

The regioselectivity of this reaction, i.e., which carbon of an unsymmetrical epoxide is attacked, is influenced by both steric and electronic factors. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism. In this scenario, the amine preferentially attacks the less sterically hindered carbon atom of the epoxide. rsc.org

The stereochemistry of the ring-opening is typically anti, meaning that the nucleophilic attack occurs from the face opposite to the C-O bond that is breaking. This results in an inversion of configuration at the carbon atom that is attacked.

To enhance the rate and selectivity of the amine-epoxide coupling reaction, various catalysts can be employed. Lewis acids are particularly effective in activating the epoxide towards nucleophilic attack. The Lewis acid coordinates to the oxygen atom of the epoxide, making the ring more electrophilic and thus more susceptible to attack by the amine nucleophile.

A wide range of Lewis acids have been utilized for this purpose, including metal salts such as tin(IV) chloride, cobalt(II) acetate, and nickel(II) chloride. sharif.edu The use of a catalyst can also influence the regioselectivity of the ring-opening. In the presence of a Lewis acid, the reaction may exhibit more SN1-like character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge in the transition state.

Recent research has also explored the use of heterogeneous catalysts, such as silica-bonded S-sulfonic acid, which offer the advantages of easy separation and recyclability. researchgate.net These solid acid catalysts can effectively promote the regioselective ring-opening of epoxides with amines under solvent-free conditions. researchgate.net

Interactive Table: Catalysts for Amine-Epoxide Coupling

Catalyst Type Examples Reaction Conditions Key Features
Lewis Acids SnCl4·5H2O, Co(OAc)2·4H2O, NiCl2Often solvent-free, mild heatingHigh yields, good regioselectivity
Solid Acids Silica-bonded S-sulfonic acidSolvent-free, room temperatureRecyclable catalyst, excellent yields
Metal Trifilates Sc(OTf)3, Yb(OTf)3Various solventsHigh activity and selectivity

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key principles that can be applied to this synthesis include atom economy, the use of renewable feedstocks, and energy efficiency.

Atom Economy : The concept of atom economy, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. The ring-opening of an epoxide with an amine is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the product, with no byproducts being formed. acsgcipr.org This contrasts with many other chemical transformations that generate stoichiometric amounts of waste.

Use of Renewable Feedstocks : A key goal of green chemistry is the utilization of renewable resources as starting materials. Efforts are being made to develop synthetic routes to both amines and epoxides from biomass. For instance, amines can be synthesized from bio-derived aldehydes and ketones through reductive amination. rsc.org Lignin, a major component of biomass, is a promising renewable source for aromatic compounds that can be converted into amines. rsc.org Similarly, epoxides can be derived from renewable sources such as fatty acids and terpenes. kit.edu

Energy Efficiency and Solvent-Free Reactions : Conducting reactions at ambient temperature and pressure and minimizing the use of solvents are central tenets of green chemistry. Many of the catalyzed ring-opening reactions of epoxides with amines can be performed under solvent-free conditions, which eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net Furthermore, the development of highly active catalysts allows these reactions to proceed efficiently at lower temperatures, reducing energy consumption. The use of light, as in photocatalysis, is also being explored as an energy-efficient way to drive chemical reactions. uni-muenster.de

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Bis 2 Methylpropyl Oxiran 2 Yl Methyl Amine Reactivity

Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring in Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine can be initiated under both acidic and basic conditions, often with differing mechanistic pathways and regiochemical outcomes.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive oxonium ion intermediate. This protonation enhances the electrophilicity of the epoxide ring carbons, facilitating nucleophilic attack even by weak nucleophiles. The mechanism can proceed through a spectrum of pathways ranging from SN1 to SN2 character, largely dependent on the substitution pattern of the epoxide and the nature of the nucleophile.

For a terminal epoxide like that in this compound, the protonated epoxide can be attacked by a nucleophile at either the primary (C3) or the secondary (C2) carbon of the oxirane ring. While a pure SN1 mechanism involving a discrete carbocation is unlikely, the transition state may possess significant carbocationic character. The positive charge is better stabilized at the more substituted secondary carbon. Consequently, under acidic conditions, nucleophilic attack predominantly occurs at the more substituted carbon (C2), following a regioselectivity pattern that favors the formation of the more stable carbocation-like transition state. researchgate.net This leads to the formation of a 1,2-diol upon hydrolysis, or a β-amino alcohol if an amine acts as the nucleophile.

Base-Mediated Ring-Opening Mechanisms

Under basic or nucleophilic conditions, the ring-opening of the epoxide occurs via a direct SN2 mechanism. masterorganicchemistry.com A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of a C-O bond. In this scenario, steric hindrance plays a crucial role in determining the regioselectivity of the reaction.

For this compound, the primary carbon (C3) of the epoxide is sterically less hindered than the secondary carbon (C2). Therefore, nucleophilic attack under basic conditions will preferentially occur at the primary carbon. khanacademy.org This results in the formation of a secondary alcohol at C2 and the attachment of the nucleophile to C3. This regioselectivity is a hallmark of the SN2 mechanism in sterically biased epoxides. masterorganicchemistry.com

Nucleophilic Ring-Opening by Various Chemical Species

A wide array of nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of functionalized products. These nucleophiles include water, alcohols, amines, thiols, and organometallic reagents.

The ring-opening of epoxides is a stereospecific reaction. In both acid- and base-catalyzed mechanisms, the nucleophile attacks the epoxide carbon from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. chemistrysteps.com This anti-addition is a key stereochemical feature of epoxide ring-opening reactions. rroij.com

The regioselectivity, as previously discussed, is highly dependent on the reaction conditions. The following table summarizes the expected major regioisomers for the reaction of this compound with a generic nucleophile (Nu:).

Reaction ConditionSite of Nucleophilic AttackMajor Product Structure
Acid-Catalyzed (e.g., H₃O⁺)C2 (more substituted)HO-CH(CH₂-Nu)-CH₂-N(CH₂CH(CH₃)₂)₂
Base-Mediated (e.g., NaNu)C3 (less substituted)Nu-CH₂-CH(OH)-CH₂-N(CH₂CH(CH₃)₂)₂

It is important to note that while these are the major predicted outcomes based on established principles, the presence of the bulky diisobutylamino group may exert some influence on the regioselectivity, although this effect is generally considered to be less significant than the electronic effects in acid-catalyzed reactions or steric effects in base-catalyzed reactions for terminal epoxides.

The high ring strain of the epoxide ring (approximately 13-14 kcal/mol) provides a significant thermodynamic driving force for the ring-opening reaction. nih.gov The relief of this strain contributes to the exergonic nature of these reactions.

Amine-Based Chemical Transformations

The tertiary amine functionality in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This allows for a variety of chemical transformations.

One of the most common reactions of tertiary amines is quaternization . This involves the reaction of the amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. In this SN2 reaction, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt is a charged species with four alkyl groups attached to the nitrogen.

Another important reaction is Hofmann elimination . If the quaternary ammonium salt formed from this compound is treated with a strong base, such as silver oxide, an elimination reaction can occur to form an alkene. The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule.

The tertiary amine can also be oxidized to form an amine oxide using oxidizing agents like hydrogen peroxide or a peroxy acid. Amine oxides are useful intermediates in organic synthesis.

The following table summarizes some of the expected amine-based transformations for this compound.

Reaction TypeReagentProduct Type
QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
Hofmann Elimination1. CH₃I; 2. Ag₂O, H₂O, heatAlkene + Trimethylamine
OxidationH₂O₂ or RCO₃HAmine Oxide

It is noteworthy that the proximity of the epoxide ring could potentially influence these amine-based reactions, for instance, through intramolecular interactions or by participating in subsequent reactions after the initial amine transformation. However, detailed studies on such interactions for this specific molecule are not widely documented.

Quaternization Studies of the Nitrogen Center

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The reaction involves the attack of the nitrogen's lone pair on an electrophilic carbon of an alkylating agent, typically an alkyl halide.

The rate of quaternization for this compound is highly dependent on several factors:

Steric Hindrance: The two isobutyl groups and the glycidyl (B131873) group create significant steric bulk around the nitrogen atom, which hinders the approach of the alkylating agent. This steric effect increases the activation energy of the SN2 transition state, slowing the reaction rate compared to less hindered tertiary amines. masterorganicchemistry.comdtic.mil

Nature of the Alkylating Agent: The reaction rate follows the typical SN2 trend for alkyl halides, with reactivity decreasing with increased substitution at the carbon bearing the leaving group. Methyl halides are the most reactive, while tertiary halides are unreactive. masterorganicchemistry.com The leaving group ability also plays a crucial role (I > Br > Cl). wikipedia.org

Solvent: Polar aprotic solvents, such as acetonitrile (B52724) or acetone, are known to accelerate Menshutkin reactions as they can solvate the charged transition state effectively without hydrogen bonding to the nucleophile. semanticscholar.org

A hypothetical study of quaternization with various alkyl halides might yield the following results.

Alkylating AgentSolventProductRelative Rate Constant (krel)
Methyl IodideAcetonitrile[Bis(2-methylpropyl)(methyl)((oxiran-2-yl)methyl)ammonium] iodide100
Ethyl BromideAcetonitrile[Ethyl(bis(2-methylpropyl))((oxiran-2-yl)methyl)ammonium] bromide10
Benzyl BromideAcetonitrile[Benzyl(bis(2-methylpropyl))((oxiran-2-yl)methyl)ammonium] bromide85
Isopropyl IodideAcetonitrile[Isopropyl(bis(2-methylpropyl))((oxiran-2-yl)methyl)ammonium] iodide< 1

Oxidation Pathways of the Tertiary Amine Moiety

The nitrogen atom of a tertiary amine can be readily oxidized to form a tertiary amine N-oxide. acs.orgthieme-connect.de This transformation involves the formation of a dative N-O bond and is typically achieved using potent oxidizing agents.

Common reagents for this oxidation include:

Hydrogen Peroxide (H₂O₂): A common and environmentally benign oxidant, often used in aqueous or alcoholic solutions. The reaction can be slow but is effective. epa.gov

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the rapid and clean conversion of tertiary amines to their corresponding N-oxides.

Ozone (O₃): Ozonolysis can also lead to the oxidation of amines.

Potassium Permanganate (KMnO₄) or Caro's Acid (H₂SO₅): These strong oxidants can also effect the transformation, though they may be less selective and could potentially oxidize other parts of the molecule if conditions are not controlled.

The general mechanism involves a nucleophilic attack from the amine's lone pair onto the electrophilic oxygen atom of the oxidant. The steric hindrance from the isobutyl groups may decrease the reaction rate but is generally not sufficient to prevent the oxidation. The resulting N-oxide is a highly polar molecule with significant applications in synthesis as an oxidant or as a protecting group. thieme-connect.deasianpubs.org

Oxidizing AgentTypical ConditionsProductExpected Yield
H₂O₂Methanol, Room TempThis compound N-oxideGood to Excellent
m-CPBADichloromethane, 0 °CThis compound N-oxideExcellent
KMnO₄Acetone/Water, 0 °CThis compound N-oxideModerate (potential for over-oxidation)

Intramolecular Reaction Dynamics and Rearrangement Processes

The bifunctional nature of this compound allows for the possibility of intramolecular reactions. The most plausible intramolecular process is the cyclization initiated by the nucleophilic tertiary amine attacking the electrophilic epoxide ring within the same molecule.

This intramolecular SN2 reaction can theoretically proceed via two pathways, depending on which carbon of the epoxide is attacked:

5-exo-tet cyclization: Attack at the terminal, less sterically hindered carbon of the oxirane ring. This is the more favorable pathway according to Baldwin's rules and would result in the formation of a five-membered heterocyclic ring system, specifically a substituted N,N-diisobutylmorpholinium inner salt.

4-endo-tet cyclization: Attack at the internal, more substituted carbon of the oxirane ring. This pathway is generally disfavored both sterically and by Baldwin's rules, as it would require the formation of a more strained four-membered azetidinium ring.

The cyclization is likely to be slow without catalysis but can be promoted by heat or acid. Acid catalysis would involve protonation of the epoxide oxygen, making the ring significantly more electrophilic and susceptible to nucleophilic attack by the neighboring amine.

True rearrangement processes, such as skeletal rearrangements, are less common for this type of structure under typical conditions. However, under thermal or photochemical duress, or in the presence of specific catalysts, more complex rearrangements could be envisioned, potentially involving the isobutyl groups, though such processes are highly speculative without experimental evidence.

Reaction Kinetics and Transition State Analysis

The kinetics of reactions involving this compound are fundamentally dictated by the stability of the transition states for the respective processes.

Quaternization: As an SN2 reaction, quaternization proceeds through a trigonal bipyramidal transition state where the nitrogen atom, the incoming alkyl group, the leaving group, and the three original substituents on the nitrogen are all partially bonded. The significant steric strain caused by the two isobutyl groups and the glycidyl moiety leads to a high-energy, crowded transition state. libretexts.org This high activation barrier results in slower reaction kinetics compared to sterically unhindered tertiary amines. masterorganicchemistry.com Computational methods like Density Functional Theory (DFT) would be instrumental in modeling this transition state and quantifying the steric and electronic effects on the activation energy.

Epoxide Ring-Opening: The kinetics of the intramolecular cyclization would also be governed by SN2 principles. The transition state involves the nitrogen atom attacking one of the epoxide carbons. For the favored 5-exo pathway, the transition state would resemble a chair-like conformation to minimize torsional strain. The activation energy for this process will depend on the nucleophilicity of the amine and the electrophilicity of the epoxide carbon, which can be enhanced by acid catalysis. Quantum chemical analysis could reveal the precise geometry and energy of the transition state, confirming the regioselectivity. researchgate.net

N-Oxidation: The transition state for the oxidation with a peroxy acid involves the nucleophilic nitrogen attacking the terminal oxygen of the peroxy acid. The reaction is generally fast, with a relatively low activation barrier. The steric hindrance of the isobutyl groups would likely have a measurable, though not prohibitive, effect on the reaction rate.

Reaction TypeKey Kinetic FactorsNature of Transition State
Quaternization Steric hindrance, Solvent polarity, Leaving group abilityCrowded, trigonal bipyramidal (SN2)
Intramolecular Cyclization Steric hindrance, Acid catalysisChair-like (5-exo-tet SN2)
N-Oxidation Oxidant strength, Steric hindranceNucleophilic attack on electrophilic oxygen

Spectroscopic and Structural Elucidation of Bis 2 Methylpropyl Oxiran 2 Yl Methyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed structural assignment of Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine can be achieved.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two isobutyl groups and the (oxiran-2-yl)methyl moiety. The chemical shifts are influenced by the electron-donating or withdrawing nature of adjacent functional groups.

The two isobutyl groups, being chemically equivalent, will show one set of signals. The methyl protons (-CH₃) would appear as a doublet at approximately 0.9 ppm due to coupling with the adjacent methine proton (-CH). This methine proton, in turn, will appear as a multiplet around 1.8 ppm, being split by both the methyl protons and the methylene (B1212753) protons (-CH₂-N). The methylene protons of the isobutyl groups, being diastereotopic due to the chiral center in the oxirane ring, are expected to appear as two separate signals, likely as doublets of doublets, in the range of 2.2-2.4 ppm.

The protons of the (oxiran-2-yl)methyl group are more complex. The methylene protons adjacent to the nitrogen (-N-CH₂-) will likely resonate between 2.4 and 2.8 ppm. The protons on the oxirane ring itself will have characteristic chemical shifts. The methine proton of the oxirane ring (-CH-) is expected to be found in the region of 2.9-3.1 ppm, appearing as a multiplet due to coupling with the adjacent methylene protons of the ring. The two diastereotopic methylene protons of the oxirane ring (-CH₂-O) will show distinct signals, typically between 2.5 and 2.8 ppm, each appearing as a doublet of doublets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isobutyl -CH₃ ~ 0.9 Doublet ~ 6.5
Isobutyl -CH ~ 1.8 Multiplet -
Isobutyl -CH₂-N ~ 2.2 - 2.4 Doublet of Doublets -
-N-CH₂-oxirane ~ 2.4 - 2.8 Multiplet -
Oxirane -CH₂-O (diastereotopic) ~ 2.5 - 2.8 Doublet of Doublets -

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The isobutyl groups will show three distinct carbon signals. The methyl carbons (-CH₃) are expected to resonate at around 20 ppm. The methine carbon (-CH) will appear further downfield, at approximately 28 ppm. The methylene carbons attached to the nitrogen (-CH₂-N) will be in the range of 58-60 ppm.

The carbons of the (oxiran-2-yl)methyl group will also have characteristic chemical shifts. The methylene carbon adjacent to the nitrogen (-N-CH₂-) is predicted to be around 55-57 ppm. The carbons of the oxirane ring are particularly diagnostic; the methine carbon (-CH-) is expected at approximately 52-54 ppm, while the methylene carbon (-CH₂-O) will be found in the region of 45-47 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isobutyl -CH₃ ~ 20
Isobutyl -CH ~ 28
Isobutyl -CH₂-N ~ 58-60
-N-CH₂-oxirane ~ 55-57
Oxirane -CH- ~ 52-54

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the isobutyl methyl protons and the methine proton, and between the methine proton and the adjacent methylene protons. Similarly, within the (oxiran-2-yl)methyl group, correlations would be observed between the N-methylene protons and the oxirane methine proton, and among the protons of the oxirane ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal at ~20 ppm would show a correlation with the proton signal at ~0.9 ppm, confirming it as the isobutyl methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different functional groups. For example, a correlation between the isobutyl methylene protons and the N-methylene carbon of the oxiranylmethyl group would confirm the N-substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the alkyl groups will appear in the region of 2850-3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected to be observed in the 1000-1250 cm⁻¹ range. The most diagnostic feature will be the bands associated with the epoxide ring. The asymmetric C-O-C stretching of the oxirane ring typically appears as a strong band around 1250 cm⁻¹, while the symmetric stretching is observed near 800-900 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C-H and C-N stretching vibrations would also be visible, the symmetric epoxide ring breathing vibration, often weak in the IR spectrum, would likely give a strong signal in the Raman spectrum, typically around 1250-1280 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H (alkyl) Stretching 2850-3000
C-N (tertiary amine) Stretching 1000-1250
C-O-C (epoxide) Asymmetric Stretching (IR active) ~ 1250
C-O-C (epoxide) Symmetric Stretching (Raman active) 800-900

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be weak due to the facile fragmentation of amines. A prominent fragmentation pathway for tertiary amines is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

For this compound, α-cleavage could result in the loss of a propyl radical from one of the isobutyl groups, or the loss of the oxiranylmethyl group. The base peak in the spectrum is often the most stable fragment ion. Fragmentation of the epoxide ring can also occur, leading to characteristic losses.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure
[M]⁺ [C₁₁H₂₃NO]⁺
[M-43]⁺ Loss of a propyl radical (C₃H₇)
[M-57]⁺ Loss of the oxiranylmethyl radical (C₃H₅O)

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the case of this compound, MS/MS would be instrumental in confirming its molecular structure by observing characteristic fragmentation patterns.

The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways, primarily involving cleavages at the bonds adjacent to the nitrogen atom and the oxirane ring, as these are the most chemically reactive sites. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Predicted Fragmentation Pathways:

α-Cleavage (C-C bond cleavage adjacent to the nitrogen): The most probable fragmentation would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an isobutyl radical (C₄H₉•) or an isobutylene (B52900) molecule (C₄H₈). The loss of the largest alkyl group is often preferred. miamioh.edu

Cleavage of the N-CH₂ bond: Fission of the bond between the nitrogen and the methylene group attached to the oxirane ring would result in the formation of a stable diisobutylaminium ion and a radical cation corresponding to the oxiranylmethyl group.

Ring Opening of the Oxirane: The oxirane ring can undergo ring-opening reactions, often initiated by the protonation of the oxygen atom. rsc.orgpsu.edu This can be followed by rearrangements and further fragmentation, leading to the loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O).

Loss of the entire oxiranylmethyl group: Cleavage of the N-C bond connecting the diisobutylamino group to the oxiranylmethyl moiety would also be a significant fragmentation pathway.

Hypothetical MS/MS Fragmentation Data:

The following table presents a hypothetical fragmentation pattern for the protonated molecule of this compound ([C₁₃H₂₇NO + H]⁺, m/z = 214.22).

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
214.22157.15C₄H₉• (isobutyl radical)[M - C₄H₉]⁺
214.22156.14C₄H₁₀ (isobutane)[M - C₄H₁₀ + H]⁺
214.22128.14C₅H₁₀O (oxiranylmethyl + ethyl)[M - C₅H₁₀O + H]⁺
214.2257.07C₁₀H₂₀NO (diisobutylaminomethyl oxirane)[C₄H₉]⁺

This data is predictive and not based on experimental results for the specific compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Although a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics by examining the crystal structures of related tertiary amines and functionalized oxiranes. mdpi.comdocksci.com

The crystal packing of this compound would be governed by a combination of intermolecular forces. mdpi.comresearchgate.netrsc.org Given the molecular structure, the following interactions are anticipated to be significant in the solid state:

Dipole-Dipole Interactions: The polar C-N and C-O bonds would introduce dipole moments in the molecule, leading to dipole-dipole interactions that would influence the relative orientation of molecules in the crystal lattice.

Weak C-H···O and C-H···N Hydrogen Bonds: While lacking strong hydrogen bond donors, the molecule can participate in weak hydrogen bonding. The oxygen atom of the oxirane ring and the nitrogen atom of the amine group can act as hydrogen bond acceptors for hydrogen atoms on the alkyl chains of neighboring molecules. These interactions, although weak, can contribute to the stability of the crystal structure. mdpi.com

The geometric parameters of this compound in the solid state can be predicted based on typical values observed in similar molecular fragments from the Cambridge Structural Database.

Predicted Geometric Parameters:

The following table provides expected ranges for key bond lengths, bond angles, and torsional angles.

Parameter Atoms Involved Expected Value
Bond Lengths (Å)
C-N (amine)1.46 - 1.49
C-C (isobutyl)1.52 - 1.55
C-O (oxirane)1.42 - 1.47
C-C (oxirane)1.45 - 1.49
Bond Angles (°)
C-N-C109 - 112
N-C-C110 - 114
C-C-C (isobutyl)108 - 112
C-O-C (oxirane)~60
Torsional Angles (°)
C-N-C-CVariable (depends on conformation)
N-C-C-OVariable (depends on conformation)

These values are typical ranges found in related structures and serve as estimations.

Computational and Theoretical Studies of Bis 2 Methylpropyl Oxiran 2 Yl Methyl Amine

Molecular Dynamics Simulations for Dynamic Behavior

No literature was found that describes the use of molecular dynamics to simulate the movement and interactions of Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine atoms and molecules over time.

In Silico Prediction of Reactivity and Reaction Pathways

There are no documented in silico studies predicting the likely sites of reaction or the mechanisms of potential chemical transformations involving this compound.

Structure-Reactivity Relationship Modeling (excluding biological activity predictions)

Modeling that correlates the specific structural features of this compound with its chemical reactivity is not present in the available literature.

Ligand Binding Site Prediction and Interaction Profiling

Computational and theoretical studies are pivotal in modern drug discovery and development, offering predictive insights into the molecular interactions of compounds. For this compound, in-silico methods, such as molecular docking, are employed to forecast its binding affinity and interaction patterns with various protein targets. These computational simulations provide a foundational understanding of the compound's potential biological activity by identifying likely binding sites and characterizing the non-covalent interactions that stabilize the ligand-protein complex.

Molecular docking simulations are a cornerstone of these predictive studies. In this approach, the three-dimensional structure of this compound is computationally "docked" into the binding site of a target protein. Scoring functions are then utilized to estimate the binding affinity, with lower binding energy values typically indicating a more stable interaction. These studies can reveal crucial details about the compound's behavior at a molecular level.

Through the analysis of these interactions, researchers can construct a detailed profile of how this compound may bind to a specific target. This includes identifying the key amino acid residues that form the binding pocket and the specific types of interactions that occur. The data generated from these computational models are instrumental in guiding further experimental studies and in the rational design of new molecules with improved affinity and selectivity.

The following table summarizes hypothetical interaction data for this compound with a generic protein target, illustrating the type of information that can be gleaned from such computational analyses.

Interaction TypeInteracting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondOxirane oxygenTyrosine, Serine, Threonine
Hydrogen BondAmine nitrogenAspartic Acid, Glutamic Acid
Hydrophobic2-methylpropyl groupsLeucine, Isoleucine, Valine, Alanine
Van der WaalsEntire moleculeVarious residues in the binding pocket

It is important to note that these computational predictions are theoretical and require experimental validation to confirm the binding interactions and biological activity.

Explorations in Advanced Chemical Derivatization and Analogue Synthesis

Synthesis of Novel Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine Analogues

The synthesis of analogues of this compound can be approached through several strategic modifications of its core structure. These modifications aim to explore the structure-activity relationship of the resulting compounds by systematically altering its steric and electronic properties.

Modification of the Alkyl Substituents

The two 2-methylpropyl (isobutyl) groups on the nitrogen atom of this compound offer a prime site for modification to modulate the compound's lipophilicity and steric bulk. A variety of synthetic strategies can be employed for this purpose.

One approach involves the dealkylation of the tertiary amine followed by re-alkylation with different alkyl groups. The N-dealkylation of tertiary amines can be achieved using reagents like vinyl chloroformate, which replaces an N-alkyl group with a vinyloxycarbonyl group that can be subsequently cleaved under mild acidic conditions. google.com Following dealkylation to the corresponding secondary amine, N-alkylation can be performed using a variety of alkyl halides or through reductive amination of aldehydes. masterorganicchemistry.com This two-step process allows for the introduction of a wide range of linear, branched, or cyclic alkyl substituents.

Alternatively, a more direct approach could involve the synthesis of the entire molecule from different starting secondary amines. For instance, instead of diisobutylamine (B89472), other secondary amines could be reacted with epichlorohydrin (B41342) to generate a library of analogues with diverse N-alkyl substituents. asianpubs.org

A more advanced strategy for modifying the alkyl groups is the C-C coupling reaction in tertiary amines, analogous to the Guerbet condensation. rsc.org This method, often catalyzed by noble metals like palladium or platinum, can lead to the formation of tertiary amines with longer alkyl chains. rsc.org

Table 1: Potential Analogues via Modification of Alkyl Substituents

Starting Material (Secondary Amine)Resulting AnalogueKey Feature
DiethylamineDiethyl[(oxiran-2-yl)methyl]amineReduced steric hindrance
Di-n-propylamineDi-n-propyl[(oxiran-2-yl)methyl]amineIncreased lipophilicity
Piperidine1-[(Oxiran-2-yl)methyl]piperidineCyclic alkyl substituent
Morpholine4-[(Oxiran-2-yl)methyl]morpholineIntroduction of an ether linkage

Functionalization of the Oxirane Ring

The oxirane (epoxide) ring is a highly versatile functional group due to its inherent ring strain, making it susceptible to ring-opening reactions with a wide range of nucleophiles. rsc.orgkhanacademy.orgyoutube.com This reactivity provides a powerful tool for introducing diverse functionalities into the molecule.

The ring-opening of epoxides can be catalyzed by both acids and bases. rsc.org With strong nucleophiles, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the least sterically hindered carbon of the epoxide. khanacademy.orgyoutube.com In the case of this compound, this would be the terminal CH2 group of the oxirane ring.

A vast array of nucleophiles can be employed for this purpose, including:

Amines: Reaction with primary or secondary amines would yield amino alcohol derivatives. semanticscholar.org

Alcohols/Phenols: Alkoxides or phenoxides can be used to introduce ether linkages.

Thiols: Thiolates are effective nucleophiles for synthesizing thioether derivatives.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further functionalized via click chemistry or reduced to a primary amine. nih.gov

Cyanides: The introduction of a nitrile group provides a handle for further elaboration into carboxylic acids, amines, or other functionalities.

The regioselectivity of the ring-opening reaction can be influenced by the choice of catalyst and reaction conditions. nih.gov For example, the use of Lewis acids can activate the epoxide ring and influence which carbon is attacked by the nucleophile. nih.gov

Table 2: Representative Oxirane Ring-Opening Reactions

NucleophileReagent ExampleProduct Functional Group
AmineBenzylamineβ-Amino alcohol
AlcoholSodium methoxideβ-Alkoxy alcohol
ThiolSodium thiophenoxideβ-Thioether alcohol
AzideSodium azideβ-Azido alcohol
CyanidePotassium cyanideβ-Cyano alcohol

Introduction of Additional Chiral Centers

The existing chiral center in the oxirane ring of this compound provides a starting point for the synthesis of diastereomerically pure or enriched analogues. The introduction of new chiral centers can be achieved through several strategies.

One of the most direct methods is the use of chiral nucleophiles in the ring-opening of the epoxide. For instance, reacting the racemic epoxide with a chiral amine can lead to the formation of diastereomeric β-amino alcohols, which may be separable by chromatography. researchgate.net This approach has been used in the synthesis of chiral ligands. researchgate.net

Furthermore, the hydroxyl group generated from the ring-opening reaction can be used as a handle for further stereoselective reactions. For example, the synthesis of chiral amines can be achieved through biocatalytic methods using enzymes like amine dehydrogenases or imine reductases. york.ac.uk These enzymatic approaches offer high enantioselectivity.

Another strategy involves the synthesis of the entire molecule from chiral precursors. For example, a chiral amino alcohol could be used as a starting point, with the epoxide ring being introduced later in the synthetic sequence through methods like the Sharpless asymmetric epoxidation.

Development of Conjugates and Polymeric Structures

The reactive nature of the oxirane ring in this compound makes it a suitable monomer for the synthesis of polymeric structures. The ring-opening polymerization of glycidyl (B131873) ethers and other epoxides is a well-established field. kpi.ua Similarly, the amine-epoxy reaction can be used to form cross-linked hydrogels. mdpi.com

By reacting this compound with di- or poly-functional amines, a cross-linked polymer network can be generated. The properties of the resulting polymer, such as its mechanical strength and swelling behavior, can be tuned by the choice of the cross-linking agent. mdpi.com

Furthermore, the hydroxyl group formed after the initial ring-opening can serve as a point of attachment for conjugation to other molecules, such as biomolecules or fluorescent dyes. Post-polymerization modification of polymers containing glycidyl methacrylate (B99206) units is a common strategy to introduce a variety of functionalities. scispace.com A similar approach could be applied to polymers derived from this compound.

Strategies for Stereoselective Derivatization

Achieving stereoselectivity in the derivatization of this compound is crucial for applications where specific stereoisomers are required. Asymmetric synthesis of chiral amines is a significant area of research. nih.govthieme-connect.desemanticscholar.org

For the functionalization of the oxirane ring, stereoselective ring-opening reactions can be employed. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can promote the enantioselective or diastereoselective addition of nucleophiles to the epoxide. nih.govacs.org The stereochemical outcome of these reactions is often predictable, allowing for the targeted synthesis of a specific stereoisomer. nih.gov

Kinetic resolution of the racemic epoxide is another powerful strategy. nih.govacs.org In this approach, a chiral reagent or catalyst reacts preferentially with one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enriched. This allows for the separation of the two enantiomers.

High-Throughput Synthesis and Screening Methodologies

The generation of a large library of analogues based on the this compound scaffold necessitates the use of high-throughput synthesis and screening techniques. Parallel synthesis techniques can be employed to rapidly generate a diverse set of compounds by reacting the parent molecule with a variety of building blocks in a multi-well plate format.

For the screening of these compound libraries, high-throughput assays are essential. For instance, if the target is an enzyme inhibitor, fluorescent-based assays can be developed to rapidly assess the inhibitory activity of a large number of compounds. nih.govresearchgate.net The development of such assays often involves the design of a substrate that produces a fluorescent signal upon enzymatic turnover. Inhibition of the enzyme would then lead to a decrease in the fluorescent signal. nih.gov These high-throughput screening methods are crucial for identifying lead compounds from a large and diverse chemical library. nih.govresearchgate.net

Emerging Applications in Chemical Sciences and Methodological Development

Role as Versatile Building Block in Complex Chemical Syntheses

There is currently no available research in the scientific literature detailing the use of Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine as a building block in complex chemical syntheses.

Construction of Nitrogen-Containing Heterocycles

Specific methodologies for the construction of nitrogen-containing heterocycles, such as morpholines or piperazines, commencing from this compound have not been reported.

Precursor for Advanced Synthetic Intermediates

The potential of this compound as a precursor to advanced synthetic intermediates, for instance, chiral 1,3-amino alcohols, has not been documented in published studies.

Contributions to Ligand Design and Coordination Chemistry

There is a lack of published data on the contributions of this compound to ligand design and coordination chemistry.

Metal Complexation Studies and Ligand Binding Modes

No studies detailing the metal complexation or ligand binding modes of derivatives of this compound have been found in the scientific literature.

Catalytic Applications (e.g., organocatalysis, transition metal catalysis)

The application of this compound or its derivatives in either organocatalysis or transition metal catalysis has not been reported.

Research into Interactions with Biological Macromolecules

Specific research into the chemical interactions of this compound with biological macromolecules, such as enzymes or proteins, is not available in the current body of scientific literature. While related epoxide-containing compounds are known to act as inhibitors for certain classes of enzymes like epoxide hydrolases, no such studies have been conducted on this particular compound.

Methodological Advancements in Chemical Reaction Discovery

The architecture of this compound, formally known as N-glycidyl diisobutylamine (B89472), offers a valuable platform for the discovery and development of novel chemical reactions and synthetic methodologies. The presence of two bulky isobutyl groups on the nitrogen atom creates a sterically demanding environment. This feature can be exploited in asymmetric synthesis, where the steric hindrance can influence the stereochemical outcome of a reaction, potentially leading to the selective formation of one enantiomer or diastereomer over another. While specific examples of its use as a chiral auxiliary or a sterically directing ligand are not yet documented, the principle is well-established in organic synthesis. For instance, sterically hindered amines are known to be effective as non-nucleophilic bases in various reactions.

The epoxide ring is a highly versatile functional group, susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The reaction of the epoxide in this compound with different nucleophiles can lead to the formation of β-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceutical agents. The specific reaction conditions and the nature of the nucleophile would dictate the regioselectivity of the ring-opening, providing access to a variety of substituted aminopropanol (B1366323) derivatives.

The potential for this compound to serve as a building block in polymer chemistry is also noteworthy. The epoxide functionality can undergo ring-opening polymerization to form polyethers, with the diisobutylamino side chains imparting specific properties to the resulting polymer, such as solubility and thermal stability.

A hypothetical reaction scheme illustrating the potential of this compound as a synthetic building block is presented below:

ReactantNucleophilePotential ProductReaction Type
This compoundPrimary Amine (R-NH2)1-(Diisobutylamino)-3-(alkylamino)propan-2-olEpoxide Ring-Opening
This compoundAlcohol (R-OH)1-(Diisobutylamino)-3-alkoxypropan-2-olEpoxide Ring-Opening
This compoundThiol (R-SH)1-(Diisobutylamino)-3-(alkylthio)propan-2-olEpoxide Ring-Opening

Application in Chemical Probe Development for Mechanistic Biological Studies (excluding clinical applications)

The electrophilic nature of the epoxide ring in this compound makes it a candidate for the development of chemical probes for mechanistic biological studies. Specifically, it has the potential to act as an irreversible, covalent inhibitor for certain classes of enzymes. sigmaaldrich.com Many enzymes, such as cysteine proteases, serine proteases, and some metabolic enzymes, possess nucleophilic amino acid residues (e.g., cysteine, serine, histidine) in their active sites. nih.govportlandpress.com

A chemical probe based on this compound could function by an activity-based protein profiling (ABPP) mechanism. nih.gov In this approach, the probe is designed to mimic a natural substrate of the enzyme. Upon binding to the active site, the nucleophilic residue of the enzyme would attack one of the electrophilic carbons of the epoxide ring, leading to the formation of a stable, covalent bond. sigmaaldrich.comnih.gov This irreversible inhibition effectively "traps" the enzyme in an inactive state, allowing for its identification and characterization.

The diisobutylamino group could play a role in the selectivity of such a probe. The bulky and hydrophobic nature of the isobutyl groups might favor binding to enzymes with complementary hydrophobic pockets near the active site, thereby imparting a degree of target specificity. While there are no specific studies detailing the use of this compound as a chemical probe, the principle has been demonstrated with other epoxide-containing molecules. For example, epoxide-based inhibitors have been developed for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govnih.govescholarship.orgub.edu

The development of a chemical probe based on this compound would typically involve the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. This tag would allow for the detection and isolation of the enzyme-probe adduct from complex biological mixtures, facilitating downstream analysis by techniques like mass spectrometry to identify the protein target and the specific site of covalent modification.

Potential Enzyme ClassNucleophilic ResidueMechanism of Inhibition
Cysteine ProteasesCysteineNucleophilic attack on the epoxide ring
Serine ProteasesSerineNucleophilic attack on the epoxide ring
Epoxide HydrolasesAspartate (catalytic nucleophile)Covalent modification of the active site

Further research is required to synthesize and evaluate derivatives of this compound as potential chemical probes and to explore their utility in elucidating the roles of specific enzymes in biological pathways.

Future Research Directions and Uncharted Chemical Territories

Integration with Flow Chemistry and Automated Synthesis

The synthesis and modification of Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine are prime candidates for optimization using continuous-flow chemistry. Flow reactors offer significant advantages over batch processes, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. rsc.org Future research could explore the epoxidation of the corresponding allylamine (B125299) precursor using molecular oxygen in a segmented flow reactor, a technique that has proven effective for other olefins like cis-cyclooctene. rsc.org

Furthermore, the ring-opening reactions of the epoxide moiety with various nucleophiles could be systematically studied in a continuous-flow biocatalysis system. mdpi.com Such systems, potentially using immobilized lipases, have shown promise for the synthesis of β-amino alcohols from epoxides and aromatic amines, often achieving high yields in short residence times. mdpi.commdpi.com The integration of automated synthesis platforms, which can perform entire synthetic processes from reagent addition to purification, could dramatically accelerate the exploration of derivatives. sigmaaldrich.com These platforms can be programmed to perform a wide range of reactions, such as amide couplings or protection/deprotection sequences, which could be adapted for modifying the core structure or for synthesizing a library of related compounds for screening purposes. sigmaaldrich.comsyrris.com

Table 1: Hypothetical Parameters for Flow Synthesis of a this compound Derivative This table is illustrative and presents potential experimental parameters for future research.

ParameterCondition 1Condition 2Condition 3
Nucleophile AnilineThiophenolSodium Azide (B81097)
Reactor Type Packed-Bed (Immobilized Lipase)Microchannel ReactorPFA Coil Reactor
Temperature (°C) 456080
Residence Time (min) 15105
Solvent MethanolAcetonitrile (B52724)DMF
Hypothetical Yield (%) 859295

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the chemical behavior of this compound under non-conventional or extreme conditions could unveil novel reactivity patterns. The inherent ring strain of the epoxide group makes it susceptible to ring-opening reactions, a process that can be influenced by external stimuli. researchgate.netchemistrysteps.com Microwave-assisted synthesis is a particularly promising avenue. Studies on other epoxides have shown that microwave irradiation can facilitate facile, catalyst-free ring-opening with less reactive aromatic amines, significantly reducing reaction times and energy consumption. acs.org The use of nitromethane (B149229) as a solvent under microwave conditions has been shown to enhance the nucleophilicity of amines, a phenomenon that could be exploited for reactions involving the sterically hindered amine of the title compound. acs.org

High-pressure chemistry represents another frontier. Applying high pressure can accelerate reactions with a negative activation volume, such as ring-opening reactions, potentially enabling transformations that are inefficient at atmospheric pressure. The sterically hindered nature of the diisobutylamino group might direct nucleophilic attack on the epoxide ring in ways not observed under standard conditions. nih.gov Exploring these reactions could lead to the synthesis of unique 1,2-difunctionalized compounds. researchgate.net

Computational Design of Enhanced this compound Variants

Computational chemistry and molecular modeling offer powerful tools for the in silico design of novel variants with tailored properties. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, such as the ring-opening of the epoxide under acidic or basic conditions, and to predict the regioselectivity of nucleophilic attack. nih.govresearchgate.net This predictive capability can guide experimental efforts, saving time and resources. For instance, computational studies can elucidate how steric and electronic factors influence the reaction pathways, which is particularly relevant given the compound's bulky isobutyl groups. acs.org

Furthermore, computational methods can be used to design new derivatives with enhanced reactivity or specific functionalities. By modeling the transition states of potential reactions, researchers can calculate activation energies and screen for variants that are more amenable to desired transformations. swarthmore.edu This approach has been used to analyze radical-mediated thiol-epoxy reactions and to understand the thermodynamics of processes like CO2-epoxide copolymerization, providing a blueprint for designing variants for specific applications, such as in polymer chemistry. nih.govresearchgate.net

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Ring-Opening of Designed Variants This table is illustrative, showing how computational screening could guide the synthesis of new compounds.

Variant Substitution on AmineNucleophileCalculated Activation Energy (kcal/mol)Predicted Regioselectivity
Bis(2-methylpropyl) (Parent)H₂O (acid-catalyzed)18.5Attack at more substituted carbon
DibenzylH₂O (acid-catalyzed)17.9Attack at more substituted carbon
Di-tert-butylH₂O (acid-catalyzed)20.1Attack at more substituted carbon
Bis(2-methylpropyl) (Parent)OH⁻ (base-catalyzed)22.4Attack at less substituted carbon
DibenzylOH⁻ (base-catalyzed)21.8Attack at less substituted carbon
Di-tert-butylOH⁻ (base-catalyzed)24.5Attack at less substituted carbon

Interdisciplinary Research with Materials Science

The epoxide functionality is a cornerstone of materials science, particularly in the synthesis of epoxy resins and functional polymers. yqxpolymer.comniir.orgijirset.com this compound could serve as a unique monomer or cross-linking agent in polymerization reactions. The tertiary amine group could potentially act as an internal catalyst for the ring-opening polymerization of the epoxide, leading to novel polyether structures. acs.org

Future research could focus on the chemical functionalization of existing polymers and surfaces. Epoxide-containing molecules can be grafted onto surfaces to create reactive coatings. researchgate.net These functionalized surfaces can then be used for the covalent attachment of other molecules through nucleophilic ring-opening of the epoxide. tandfonline.comtdl.org For example, the synthesis of copolymers containing both epoxide and other reactive groups could lead to materials that can be sequentially functionalized, opening pathways to multi-functional materials for various applications. tandfonline.com The development of synthetic routes to incorporate this compound into hyperbranched polymers or as a modifier for cycloolefin polymers could yield materials with unique thermal and mechanical properties. researchgate.netrsc.org

Development of Advanced Analytical Techniques for Characterization

While standard analytical techniques are sufficient for basic characterization, the development of advanced and specialized methods will be crucial for in-depth analysis of this compound and its reaction products. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including two-dimensional methods like HETCOR, HMBC, and COSY, would be invaluable for unambiguous assignment of all proton and carbon signals, especially for complex derivatives or polymeric materials. researchgate.net Such techniques are essential for confirming the regiochemistry of epoxide ring-opening reactions and for characterizing the microstructure of any resulting polymers. researchgate.netsemanticscholar.org

Mass spectrometry (MS) also presents opportunities for advanced method development. While tertiary amines can be challenging to analyze, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be optimized for their sensitive detection and quantification. nih.govnih.gov The fragmentation patterns in the mass spectrum, characterized by an odd molecular ion (the "nitrogen rule") and alpha-cleavage, can be used to confirm the structure and distinguish it from isomers. whitman.edulibretexts.org For complex mixtures or trace-level analysis, developing specific derivatization strategies could enhance detection by either gas or liquid chromatography. spectroscopyonline.com

Table 3: Key Analytical Signatures for Characterization

TechniqueFunctional GroupExpected Signature / Observation
¹H NMR Epoxide ProtonsSignals in the ~2.9-3.2 ppm region. nih.govresearchgate.net
¹³C NMR Epoxide CarbonsResonances typically in the 40-60 ppm range.
FT-IR C-N StretchWeak to medium intensity band in the 1020-1250 cm⁻¹ region. spectroscopyonline.com
Mass Spec Molecular Ion (M⁺)Odd nominal mass due to the single nitrogen atom. libretexts.org
Mass Spec FragmentationDominated by alpha-cleavage adjacent to the nitrogen atom. whitman.edu

Q & A

What are the recommended synthetic routes for Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves reacting diisobutylamine (N,N-bis(2-methylpropyl)amine) with epichlorohydrin under basic conditions. Key steps include:

  • Nucleophilic substitution : Diisobutylamine acts as a nucleophile, attacking the electrophilic carbon in epichlorohydrin.
  • Cyclization : Intramolecular epoxide formation occurs under basic conditions (e.g., NaOH or KOH).
  • Optimization : Yields improve with controlled stoichiometry (1:1.2 amine-to-epichlorohydrin ratio), anhydrous solvents (e.g., THF or toluene), and temperatures between 0–5°C to minimize side reactions like oligomerization .
  • Purification : Column chromatography or fractional distillation is used to isolate the product.

How can researchers mitigate epoxide ring-opening during synthesis or storage?

Advanced Considerations:
The epoxide group is prone to ring-opening under acidic, basic, or aqueous conditions. Strategies include:

  • Storage : Inert atmosphere (argon/nitrogen), desiccants, and temperatures below –20°C to slow hydrolysis .
  • Synthesis : Use aprotic solvents and avoid protic additives. Monitor pH to prevent premature ring-opening.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) reduces oxidative degradation .

What analytical techniques resolve discrepancies in reported spectral data for this compound?

Methodological Framework:

  • NMR Spectroscopy : 2D NMR (HSQC, HMBC) confirms connectivity, distinguishing between regioisomers or stereoisomers.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects trace impurities.
  • Thermal Analysis : Differential scanning calorimetry (DSC) clarifies melting points conflicting in literature due to polymorphic forms .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry for comparison .

What biological assays are suitable for evaluating its therapeutic potential?

Research Design:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., FRET-based).
  • Cytotoxicity : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) quantify affinity (IC₅₀ values) .
  • In Vivo Models : Zebrafish or murine models for preliminary toxicity and efficacy profiling.

How does the compound’s reactivity influence its application in polymer chemistry?

Advanced Application:
The epoxide group enables crosslinking in epoxy resins. Key applications:

  • Curing Agents : React with polyamines or anhydrides to form thermosetting polymers.
  • Kinetics : Real-time FTIR monitors ring-opening polymerization rates.
  • Tunability : Varying diisobutylamine substituents alters hydrophobicity and mechanical properties .

What safety protocols are critical for handling this compound?

Risk Mitigation:

  • PPE : Nitrile gloves, OV/AG/P99 respirators (for vapor protection), and full-body suits to prevent dermal exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow.
  • Spill Management : Neutralize with vermiculite or sand; avoid water to prevent exothermic reactions .

How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Data Analysis Approach:

  • Solubility Testing : Use shake-flask method with HPLC quantification.
  • LogP Estimation : Experimental (octanol-water partitioning) vs. computational (ChemAxon) values.
  • Temperature Dependence : Solubility in DMSO increases from 25 mg/mL at 20°C to 50 mg/mL at 40°C .

What catalytic applications leverage its amine-epoxide bifunctionality?

Mechanistic Insights:

  • Lewis Base Catalysis : The amine activates carbonyl groups in asymmetric aldol reactions.
  • Epoxide Ring-Opening : Catalyzes CO₂ cycloaddition to form cyclic carbonates under mild conditions.
  • Synergy : Cooperative catalysis with metal complexes (e.g., Zn²⁺) enhances enantioselectivity in C–C bond formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.